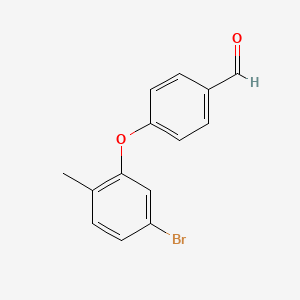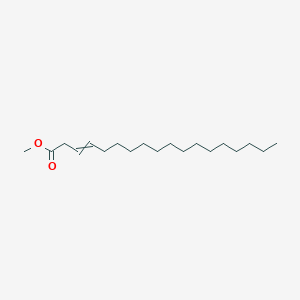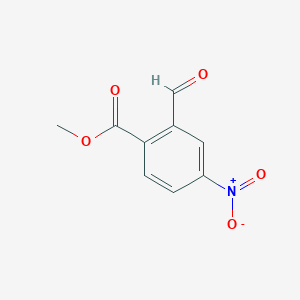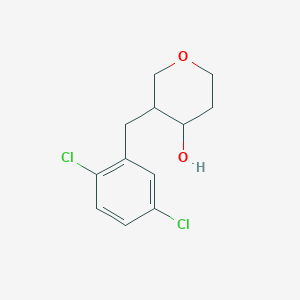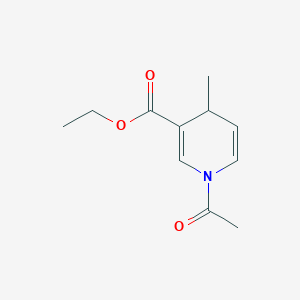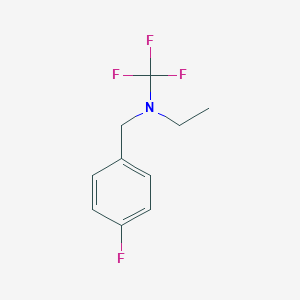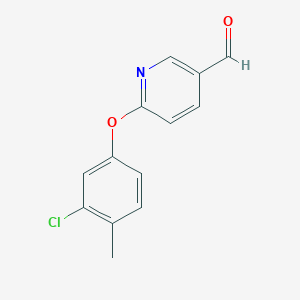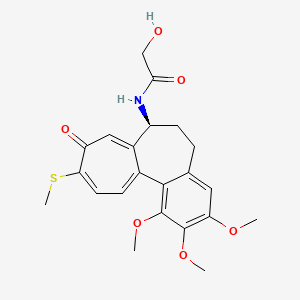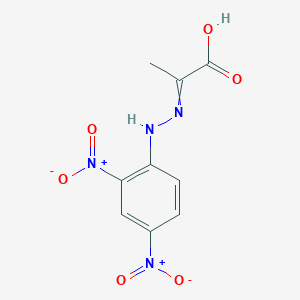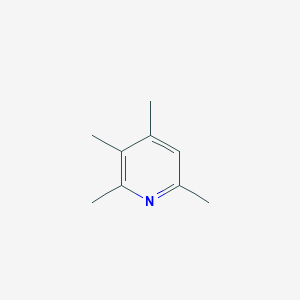![molecular formula C15H26O2 B13966301 1,3,3-Trimethylbicyclo[2.2.1]hept-2-yl pentanoate CAS No. 55538-61-9](/img/structure/B13966301.png)
1,3,3-Trimethylbicyclo[2.2.1]hept-2-yl pentanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3,3-Trimethylbicyclo[2.2.1]hept-2-yl pentanoate, also known as bornyl pentanoate, is an organic compound with the molecular formula C15H26O2. It is an ester derived from pentanoic acid and borneol. This compound is known for its pleasant aroma and is often used in the fragrance industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3,3-Trimethylbicyclo[2.2.1]hept-2-yl pentanoate can be synthesized through the esterification of borneol with pentanoic acid. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods
In an industrial setting, the production of this compound involves the same esterification process but on a larger scale. The reactants are mixed in large reactors, and the reaction is monitored to ensure optimal yield and purity. The product is then purified through distillation or other separation techniques to remove any unreacted starting materials and by-products.
Chemical Reactions Analysis
Types of Reactions
1,3,3-Trimethylbicyclo[2.2.1]hept-2-yl pentanoate undergoes various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back to borneol and pentanoic acid in the presence of a strong acid or base.
Oxidation: The compound can undergo oxidation reactions, leading to the formation of corresponding ketones or aldehydes.
Reduction: Reduction of the ester can yield the corresponding alcohols.
Common Reagents and Conditions
Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) under reflux conditions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Hydrolysis: Borneol and pentanoic acid.
Oxidation: Ketones or aldehydes depending on the specific conditions.
Reduction: Alcohols derived from the ester.
Scientific Research Applications
1,3,3-Trimethylbicyclo[2.2.1]hept-2-yl pentanoate has several applications in scientific research:
Chemistry: Used as a model compound in studies of esterification and hydrolysis reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects due to its bioactive properties.
Industry: Utilized in the fragrance industry for its pleasant aroma and stability.
Mechanism of Action
The mechanism of action of 1,3,3-Trimethylbicyclo[2.2.1]hept-2-yl pentanoate involves its interaction with various molecular targets. In biological systems, it may interact with enzymes and receptors, leading to its observed biological effects. The exact pathways and molecular targets are still under investigation, but it is believed to modulate certain biochemical pathways related to inflammation and microbial growth.
Comparison with Similar Compounds
1,3,3-Trimethylbicyclo[2.2.1]hept-2-yl pentanoate can be compared with other similar esters, such as:
Bornyl acetate: Another ester of borneol, but with acetic acid instead of pentanoic acid.
Bornyl valerate: Similar structure but with valeric acid.
Isobornyl acetate: An isomeric form with acetic acid.
Uniqueness
This compound is unique due to its specific ester linkage with pentanoic acid, which imparts distinct chemical and physical properties compared to other esters of borneol. Its longer carbon chain compared to acetate esters provides different solubility and volatility characteristics, making it suitable for specific applications in the fragrance industry.
Properties
CAS No. |
55538-61-9 |
|---|---|
Molecular Formula |
C15H26O2 |
Molecular Weight |
238.37 g/mol |
IUPAC Name |
(1,3,3-trimethyl-2-bicyclo[2.2.1]heptanyl) pentanoate |
InChI |
InChI=1S/C15H26O2/c1-5-6-7-12(16)17-13-14(2,3)11-8-9-15(13,4)10-11/h11,13H,5-10H2,1-4H3 |
InChI Key |
ZNDQBRJIQWIGOF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(=O)OC1C(C2CCC1(C2)C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


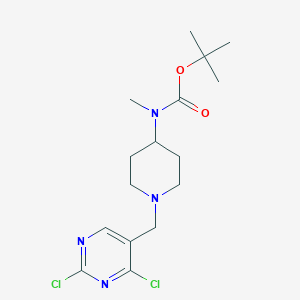

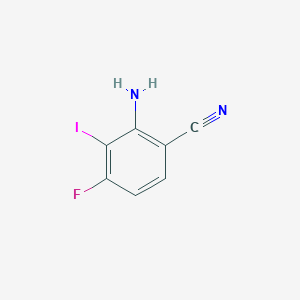
![2-(7-(Chloromethyl)-2-azaspiro[4.4]nonan-2-yl)ethanamine](/img/structure/B13966240.png)
